5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde

Catalog No.
S13840713
CAS No.
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde

Product Name

5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde

IUPAC Name

5-(2-methylpropyl)-1,2-oxazole-3-carbaldehyde

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c1-6(2)3-8-4-7(5-10)9-11-8/h4-6H,3H2,1-2H3

InChI Key

RAQPCFGNDGNHJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NO1)C=O

5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms. This compound has garnered interest due to its unique structural properties and potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of the aldehyde functional group contributes to its reactivity, making it a valuable intermediate in

  • Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids or other derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The oxazole ring can be reduced under specific conditions, potentially yielding various derivatives.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the aldehyde group can be replaced by other functional groups, often facilitated by nucleophiles such as amines or halides.

Research indicates that oxazole derivatives exhibit diverse biological activities. Specifically, compounds related to 5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde have been studied for their potential as enzyme inhibitors. For instance, oxazole-based compounds have been shown to inhibit prolyl oligopeptidase, an enzyme involved in various physiological processes . The biological activity of these compounds often correlates with their structural features, such as the presence of specific substituents on the oxazole ring.

The synthesis of 5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde typically involves several steps:

  • Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors. For example, reacting 2-amino-2-methylpropanol with glyoxal under acidic or basic conditions can yield the desired oxazole structure.
  • Introduction of the Aldehyde Group: The hydroxymethyl group can be oxidized to form the aldehyde using common oxidizing agents.
  • Industrial Production: Large-scale synthesis may utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Studies on the interactions of 5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde with biological targets have indicated its potential as an inhibitor of specific enzymes. For example, research has demonstrated that certain oxazoles can effectively inhibit prolyl oligopeptidase activity, showcasing their potential therapeutic applications . Further interaction studies are necessary to fully elucidate the mechanisms and efficacy of this compound in biological systems.

Several compounds share structural similarities with 5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Methyl-1,3-oxazole-2-carbaldehydeContains a methyl group at position 5Different ring structure (1,3 vs. 1,2)
4-(4-hydroxybenzylidene)-2-substituted oxazolonesSubstituted at C-4Hydroxybenzylidene moiety adds complexity
5-AminooxazolesAmino group at position 5Enhanced biological activity due to amino substitution

These compounds highlight the diversity within oxazole chemistry while emphasizing the unique positioning and functional groups present in 5-(2-Methylpropyl)-1,2-oxazole-3-carbaldehyde that may influence its reactivity and biological activity.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

153.078978594 g/mol

Monoisotopic Mass

153.078978594 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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